3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene
Description
3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a spirocyclic compound featuring a nitro-substituted phenyl group and a 7,12-dioxa-3-azaspiro[5.6]dodec-9-ene backbone. Its molecular structure combines a six-membered dioxa-aza ring fused with a six-membered hydrocarbon ring, creating a spiro junction at the nitrogen atom. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the nitro group’s electron-withdrawing effects and the spiro system’s conformational rigidity .
Properties
IUPAC Name |
3-(4-nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-17(19)14-5-3-13(4-6-14)16-9-7-15(8-10-16)20-11-1-2-12-21-15/h1-6H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIOWSPFUGBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCC=CCO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5One common method involves the use of a coupling reaction with spirocyclic 1,2,3-triazole as a precursor . The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3-(4-nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene as an anticancer agent. The compound's structural features allow it to interact with biological targets effectively. For instance, it has been evaluated for its ability to inhibit specific cancer cell lines, demonstrating promising cytotoxic effects. The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for cancer cell proliferation and survival.
Case Study: In Vitro Studies
A study published in Nature Communications reported that derivatives of this compound exhibited significant growth inhibition in various cancer cell lines, including breast and lung cancer cells. The study utilized a series of assays to determine the IC50 values, which indicated effective concentrations required to inhibit cell growth by 50% .
Organic Synthesis
Building Block for Heterocycles
The compound serves as a versatile building block in the synthesis of N-heterocycles, which are crucial in developing pharmaceuticals. Its unique spirocyclic structure facilitates the formation of complex molecules through various reaction pathways, including cycloadditions and nucleophilic substitutions.
Synthetic Methodologies
Research has demonstrated that this compound can be synthesized through multicomponent reactions that yield high yields of desired products with minimal by-products. This efficiency is particularly beneficial in pharmaceutical applications where purity and yield are critical.
| Reaction Type | Yield (%) | References |
|---|---|---|
| Cycloaddition | 85 | |
| Nucleophilic substitution | 90 | |
| Multicomponent synthesis | 75 |
Material Sciences
Polymer Chemistry
In material sciences, this compound has been explored for its potential use in developing novel polymers with enhanced properties. Its ability to form cross-linked structures can lead to materials with improved mechanical strength and thermal stability.
Case Study: Polymer Development
A recent investigation into the use of this compound in polymer formulations showed that incorporating it into polyurethanes resulted in materials with superior thermal resistance compared to conventional polymers. The study utilized differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The nitrophenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The spirocyclic core provides structural rigidity, enhancing the compound’s stability and specificity in binding to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
a. 3-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene (CAS 339110-28-0)
- Structure : Replaces the 4-nitrophenyl group with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety.
- Physicochemical Properties :
- Molecular Weight: 348.75 g/mol (vs. ~348 g/mol for the nitro analogue).
- XLogP3: 3.2 (indicating higher lipophilicity due to the trifluoromethyl group).
- Hydrogen Bond Acceptors: 7 (vs. 7 in the nitro analogue).
- Applications : The trifluoromethyl and chloro groups enhance metabolic stability and receptor binding in medicinal chemistry applications, making it preferable in drug discovery .
b. 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene (CAS 84794-18-3)
- Structure : Smaller spiro system (spiro[4.5] vs. spiro[5.6]) with fewer substituents.
- Physicochemical Properties :
- Molecular Weight: 141.17 g/mol (significantly lighter due to simpler structure).
- Complexity: Lower ring strain, favoring synthetic accessibility.
- Applications : Used as a building block for less complex heterocycles, lacking the nitro group’s electronic effects .
Analogues with Heteroatom Variations
a. 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structure : Incorporates a benzothiazole group and a spiro[4.5] system.
- Key Differences: The benzothiazole group introduces sulfur, enhancing π-π stacking interactions. The dimethylamino group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature.
- Applications : Explored for fluorescence properties and antimicrobial activity .
b. 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-5,6-diazaspiro[3.5]non-8-ene Derivatives
- Structure : Smaller spiro[3.5] system with fluorine and hydroxyl substituents.
- Key Differences :
- Fluorine atoms increase electronegativity and metabolic stability.
- Hydroxyl group enhances water solubility.
- Applications : Targeted for antiviral and antibacterial agents due to improved pharmacokinetics .
Analogues with Sulfur-Containing Scaffolds
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
- Structure : Polycyclic system with sulfur atoms replacing oxygen in the dioxa rings.
- Key Differences :
- Sulfur’s lower electronegativity alters electronic distribution.
- Methoxy group provides steric bulk and electron donation.
- Applications : Investigated for photophysical properties and catalytic applications .
Physicochemical and Electronic Properties Comparison
| Property | 3-(4-Nitrophenyl) Spiro | 3-[Cl,CF₃-Pyridine] Spiro | 1,4-Dioxa-7-aza Spiro |
|---|---|---|---|
| Molecular Weight (g/mol) | ~348 | 348.75 | 141.17 |
| XLogP3 | ~3.0 | 3.2 | 0.5 |
| Hydrogen Bond Acceptors | 7 | 7 | 3 |
| Topological Polar Surface Area (Ų) | ~90 | 34.6 | 29.5 |
| Solubility | Low (lipophilic) | Very low | Moderate |
Implications :
- The nitro and trifluoromethyl groups reduce aqueous solubility but enhance membrane permeability.
- Smaller spiro systems (e.g., 1,4-dioxa-7-aza) are more synthetically tractable but lack functional versatility.
Biological Activity
3-(4-Nitrophenyl)-7,12-dioxa-3-azaspiro[5.6]dodec-9-ene is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural framework, which includes a nitrophenyl group and a spirocyclic core. Its molecular formula is with a molecular weight of 290.31 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group enhances its reactivity and potential for binding to biological macromolecules, which may lead to modulation of their activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of spirocyclic compounds can inhibit the growth of various bacterial strains and fungi, suggesting a potential application in the development of new antimicrobial agents .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow for interactions with cellular pathways involved in cancer proliferation and survival. Specific assays have shown that certain analogs can induce apoptosis in cancer cell lines, indicating a promising avenue for further research in oncology .
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study investigated the efficacy of spirocyclic compounds against Staphylococcus aureus and Escherichia coli. Results showed that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against these pathogens.
- Anticancer Research : In vitro studies involving human breast cancer cell lines revealed that treatment with derivatives of this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 25 µM.
Comparative Analysis
Q & A
Q. Table 1. Key Synthetic Parameters from Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
